molecular formula C12H22O3 B3228406 (4E)-3-Hydroxy-4-dodecenoic acid CAS No. 1263035-63-7

(4E)-3-Hydroxy-4-dodecenoic acid

Cat. No.: B3228406
CAS No.: 1263035-63-7
M. Wt: 214.3 g/mol
InChI Key: MGXOERSYAPXYIP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-Hydroxy-4-dodecenoic acid is an organic compound characterized by a hydroxyl group attached to the third carbon and a double bond between the fourth and fifth carbons in a twelve-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-Hydroxy-4-dodecenoic acid can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and dehydration steps. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or biocatalytic methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Catalysts like palladium on carbon or enzymes specific to the desired transformation are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-Hydroxy-4-dodecenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using hydrogenation techniques with catalysts such as palladium or platinum.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

    Oxidation: Formation of (4E)-3-oxo-4-dodecenoic acid.

    Reduction: Formation of (4E)-3-hydroxy-dodecanoic acid.

    Substitution: Formation of (4E)-3-chloro-4-dodecenoic acid.

Scientific Research Applications

(4E)-3-Hydroxy-4-dodecenoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its role in biological pathways and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4E)-3-Hydroxy-4-dodecenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxyl and double bond functionalities play crucial roles in these interactions, facilitating binding to target sites and inducing biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-Hydroxy-4-decanoic acid
  • (4E)-3-Hydroxy-4-hexenoic acid
  • (4E)-3-Hydroxy-4-octenoic acid

Uniqueness

Compared to similar compounds, (4E)-3-Hydroxy-4-dodecenoic acid stands out due to its longer carbon chain, which can influence its physical properties and reactivity. This compound’s unique structure allows for specific interactions in biological systems and industrial applications, making it a valuable subject of study.

Properties

IUPAC Name

(E)-3-hydroxydodec-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h8-9,11,13H,2-7,10H2,1H3,(H,14,15)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXOERSYAPXYIP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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